D-Fructose (U-13C6)
Description
Significance of Isotopic Labeling in Quantitative Metabolic Studies
Isotopic labeling is a powerful technique that enables the tracking of molecules through metabolic pathways. cernobioscience.com The use of stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), has become a cornerstone of metabolic research for several key reasons: cernobioscience.comnih.gov
Quantitative Analysis: Stable isotope labeling allows for the precise measurement of metabolic fluxes, which are the rates of metabolic reactions. creative-proteomics.com This provides a dynamic view of metabolism that cannot be obtained by simply measuring the concentrations of metabolites.
Pathway Elucidation: By following the labeled atoms, researchers can identify and confirm metabolic pathways, and even discover new ones. nih.gov
Non-Radioactive and Safe: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive and can be used in a wider range of studies, including those involving human subjects. creative-proteomics.com
High Sensitivity and Specificity: When coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, isotopic labeling provides high sensitivity and specificity for detecting and quantifying labeled metabolites in complex biological samples. nih.govcreative-proteomics.com
The integration of stable isotope labeling into metabolomics has addressed some of the major limitations of the field, including metabolite identification, quantification, and flux analysis. nih.gov
Rationale for Utilizing D-Fructose (U-13C6) as a Biochemical Tracer
The use of D-Fructose (U-13C6) offers specific advantages for investigating fructose (B13574) metabolism. Fructose metabolism differs significantly from that of glucose, and its consumption has been linked to various metabolic disorders. gssiweb.orgyoutube.com D-Fructose (U-13C6) allows researchers to dissect these unique metabolic fates.
The "U-13C6" designation signifies that all six carbon atoms in the fructose molecule are ¹³C. This uniform labeling is particularly advantageous because it allows researchers to trace the entire carbon backbone of the molecule as it is broken down and reassembled into new metabolites. nih.gov For instance, when [U-¹³C₆]-d-fructose enters glycolysis, the resulting pyruvate (B1213749) will contain three ¹³C atoms. This labeled pyruvate can then be tracked as it enters the tricarboxylic acid (TCA) cycle, contributing to the synthesis of amino acids like glutamate (B1630785) or being used for de novo fatty acid synthesis. nih.gov
A key application of D-Fructose (U-13C6) is in metabolic flux analysis (MFA). By measuring the distribution of ¹³C in various metabolites, researchers can calculate the relative rates of different metabolic pathways. For example, a study on human adipocytes used [U-¹³C₆]-d-fructose to demonstrate that fructose robustly stimulates anabolic processes, including glutamate and de novo fatty acid synthesis. nih.govnih.gov
Below is a data table summarizing the observed fold changes in key metabolic fluxes in differentiated adipocytes treated with 5 mM [U-¹³C₆]-fructose compared to a control group, as described in a foundational study.
| Metabolic Flux | Fold Change Compared to Control |
| Glutamate Increase | 7.2 |
| PDH Flux | ~4.0 |
| PC Flux | -0.32 |
This table illustrates how D-Fructose (U-13C6) can be used to quantify changes in metabolic pathway activity. nih.gov
Historical Context and Evolution of 13C-Tracer Methodologies
The use of stable isotopes as metabolic tracers dates back to the early 20th century, following the discovery of isotopes by Frederick Soddy. nih.gov The development of mass spectrometry by J.J. Thomson and F.W. Aston was a pivotal moment, enabling the separation and quantification of isotopes. nih.gov This laid the groundwork for using ¹³C-labeled compounds to trace metabolic pathways.
Early ¹³C-tracer experiments were often complex and limited by the sensitivity of the available analytical instruments. However, significant advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy over the past few decades have revolutionized the field. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been widely used to analyze the labeling patterns of volatile metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS): The development of LC-MS has expanded the range of metabolites that can be analyzed to include non-volatile and thermally labile compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the positional distribution of isotopes within a molecule, which is crucial for resolving complex metabolic networks. nih.gov
The evolution of computational tools has also been critical. Sophisticated software is now available to analyze the large datasets generated in ¹³C-tracer studies and to perform metabolic flux analysis. nih.gov These advancements have transformed ¹³C-MFA from a specialized technique to a more accessible and powerful tool for a wide range of biological and biomedical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1 |
InChI Key |
BJHIKXHVCXFQLS-KDHXKIPLSA-N |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Methodological Frameworks for D Fructose U 13c6 Research
Synthesis and Isotopic Purity Assessment of D-Fructose (U-13C6)
The production and validation of D-Fructose (U-13C6) are foundational to its use in research. This involves sophisticated chemical and enzymatic processes to create the labeled molecule and rigorous analytical techniques to confirm its isotopic purity.
Chemoenzymatic Synthesis Routes and Optimization
The synthesis of D-Fructose (U-13C6) can be achieved through chemoenzymatic routes. These methods combine chemical and enzymatic reactions to achieve high yields and specificity. For instance, D-[UL-¹³C6]Fructose can be used as a starting material for the synthesis of other labeled sugars, such as D-[UL-¹³C6]Tagatose. researchgate.net In one method, an epimerization of D-fructose at the C-4 position through an oxidation/reduction process is a key step. researchgate.net This approach has been used to prepare D-[UL-¹³C6]Tagatose from D-[UL-¹³C6]fructose on a millimolar scale. researchgate.net
Researchers have also explored chemoenzymatic methods for producing other derivatives from D-fructose. An efficient chemoenzymatic route has been developed to produce 5-(hydroxymethyl)furfurylamine (5-HMFA) from D-fructose in a deep eutectic solvent system. mdpi.com This process involves the dehydration of D-fructose to 5-hydroxymethylfurfural (B1680220) (5-HMF) using a solid acid catalyst, followed by enzymatic amination. mdpi.com Additionally, enzymatic approaches using phosphorylases have been investigated for the synthesis of disaccharides. These enzymes can catalyze the reverse reaction of phosphorolysis, constructing disaccharides from a glucose derivative and a phosphate (B84403) donor. acs.org
Further synthetic strategies involve the use of the Mitsunobu reaction for the synthesis of compounds like 1-deoxymannojirimycin (B1202084) from D-fructose. researchgate.net This highlights the versatility of D-fructose as a precursor in various synthetic pathways.
Isotopic Enrichment and Purity Characterization
Ensuring the high isotopic enrichment and chemical purity of D-Fructose (U-13C6) is paramount for accurate tracer studies. Commercially available D-Fructose-¹³C₆ typically has an isotopic purity of 99 atom % ¹³C and a chemical purity of 99% (CP). sigmaaldrich.com
Various analytical techniques are employed to verify these parameters. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for analyzing ¹³C labeling in sugars. nih.gov Studies have shown that chemical ionization is superior to electron ionization for quantifying isotopomer distribution in saccharides. nih.gov This method allows for the detailed analysis of labeling in glucose and fructose (B13574) moieties from various biological sources. nih.gov
High-performance liquid chromatography coupled to isotope ratio mass spectrometry (HPLC-co-IRMS) is another key technique. economie.gouv.froiv.int This method can simultaneously determine the carbon isotope ratio (δ¹³C) of fructose, glucose, and organic acids in complex mixtures like fruit juices. economie.gouv.fr The technique has been optimized to handle significant differences in the concentrations of sugars and organic acids. economie.gouv.fr It has proven effective in detecting the addition of exogenous sugars in commercial products by analyzing the distinct isotopic signatures. economie.gouv.frresearchgate.net
Experimental Design for D-Fructose (U-13C6) Tracing Studies
The application of D-Fructose (U-13C6) in tracing studies requires carefully designed experiments tailored to the specific biological system being investigated, from single cells to whole organisms.
Tracer Administration in In Vitro Cellular Models (e.g., adipocytes, hepatocytes, cancer cell lines)
In vitro cellular models are instrumental in dissecting the metabolic fate of fructose at a cellular level. In studies with human adipocytes, [U-¹³C₆]-d-fructose is added to the culture medium to trace its metabolism. nih.gov Researchers have used a range of fructose concentrations, reflecting physiological levels found in the blood after fructose consumption, to study dose-dependent metabolic responses. nih.govnih.gov This approach has revealed that fructose stimulates anabolic processes like glutamate (B1630785) and de novo fatty acid synthesis in adipocytes. nih.govnih.gov
Similarly, in cancer cell research, [U-¹³C₆]fructose is used to investigate the role of fructose metabolism in cancer cell proliferation and survival. For example, in non-small cell lung cancer (NSCLC) cell lines, tracing with [U-¹³C₆]-Glucose has been used to assess the fractional enrichment of fructose, highlighting the activity of the polyol pathway. researchgate.net In hepatocellular carcinoma (HCC) cell lines like HepG2 and Huh7, cells are incubated with [U-¹³C₆]fructose to trace its flux through glycolysis and other metabolic pathways. semanticscholar.org These studies have shown that cancer cells can exhibit altered fructose metabolism compared to normal cells. semanticscholar.org For instance, some cancer cells show enhanced fructose utilization, especially under low glucose conditions. biorxiv.org
The experimental design often involves incubating the cells with the tracer for a specific period, followed by cell lysis and extraction of metabolites for analysis by mass spectrometry or NMR. semanticscholar.org This allows for the quantification of ¹³C enrichment in various downstream metabolites, providing a detailed map of fructose's metabolic journey.
Tracer Delivery in Ex Vivo Organ Perfusion Systems
Ex vivo organ perfusion systems bridge the gap between in vitro cell cultures and in vivo studies by maintaining the viability and function of an intact organ outside the body. This technique allows for the controlled delivery of tracers like D-Fructose (U-13C6) and the collection of samples to study organ-specific metabolism.
These systems can keep organs like the liver, kidney, or intestine viable for several hours. tno.nl This enables the study of absorption, distribution, metabolism, and excretion (ADME) processes in a more physiologically relevant context than cell cultures. tno.nl For example, ¹³C tracing has been used to compare the hepatic metabolism of fructose and glucose in perfused liver models. diva-portal.org
Recent advancements have combined ex vivo kidney perfusion with spatially resolved metabolomics and isotope tracing. biorxiv.org This approach allows for the observation of cell-type-specific metabolic changes within the organ over several days of perfusion. biorxiv.org While these studies have primarily used ¹³C-labeled glucose and glutamine, the methodology is directly applicable to tracing with D-Fructose (U-13C6) to investigate renal fructose metabolism. The use of both healthy and diseased human organs in these systems provides invaluable data on how specific diseases can impact drug and nutrient metabolism. tno.nl
Methodological Considerations for In Vivo Animal Tracing Studies
In vivo animal tracing studies using D-Fructose (U-13C6) provide the most physiologically relevant data on whole-body fructose metabolism. These studies require careful consideration of the tracer administration route, the physiological state of the animal, and the timing of sample collection.
The tracer can be administered via different routes, such as intravenous injection or oral gavage, to mimic different modes of fructose intake. For instance, in studies investigating liver cancer, mice have been injected with [2-¹³C]fructose to measure its metabolic fate in vivo. semanticscholar.org
The nutritional state of the animal (e.g., fasted or fed) can significantly impact metabolic pathways. Studies using [U-¹³C₆]-glucose have shown that the enrichment of the tracer in circulation and tissues can differ between fasted and fed mice, which in turn affects the labeling of downstream metabolites. nih.gov Therefore, the feeding state must be carefully controlled and reported in in vivo tracing experiments.
Sample Preparation for Isotopic Analysis
The accurate analysis of D-fructose (U-13C6) and its metabolic products is critically dependent on robust sample preparation techniques. These methods are designed to efficiently extract metabolites from complex biological matrices and, when necessary, chemically modify them to be suitable for analytical instrumentation.
Metabolite Extraction Protocols
The initial step in studying the metabolic fate of D-fructose (U-13C6) involves the extraction of metabolites from biological samples such as cells, tissues, or biofluids. The choice of extraction protocol is crucial for ensuring the recovery of a wide range of metabolites and preventing their degradation.
A common approach for cultured cells involves rapid quenching of metabolic activity, often by using cold solvents, to preserve the metabolic state at the time of sampling. semanticscholar.orgvanderbilt.edu For instance, cells can be washed with cold phosphate-buffered saline (PBS) and then metabolites extracted using a cold solvent mixture, such as 80% methanol (B129727) or a chloroform:methanol:water mixture. semanticscholar.orgnih.govnih.govacs.org This is often followed by a centrifugation step to separate the soluble metabolites from the cell debris. nih.govnih.gov
For tissue samples, homogenization in a cold solvent is a standard procedure. csic.es For example, frozen liver powder can be subjected to basic digestion followed by ethanol (B145695) precipitation to extract glycogen (B147801). csic.es In some studies, a freeze-thaw cycle is employed to ensure thorough cell lysis and metabolite release. acs.org Boiling water or ethanol extractions have also been utilized, particularly for plant tissues like maize embryos, followed by lyophilization to concentrate the extracts. creative-proteomics.com
The specific extraction solvent and procedure can be tailored to the target metabolites. For example, to analyze fatty acid synthesis from [U-¹³C₆]-fructose, saponification with potassium hydroxide (B78521) and ethanol followed by extraction with petroleum ether is used. nih.gov For the analysis of ¹³CO₂, media samples can be acidified to release the gas, which is then analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov
The table below summarizes various metabolite extraction protocols used in D-fructose (U-¹³C₆) research.
| Sample Type | Extraction Method | Key Steps | Target Metabolites |
| Cultured Adipocytes | Solvent Extraction | Rinse with cold PBS, scrape cells in cold PBS, flash freeze. nih.gov | Intracellular and extracellular metabolites including CO₂, glutamine, fatty acids, lactate (B86563), glycogen, and ribose. nih.gov |
| Cultured Cells | Cold Methanol Extraction | Wash with cold PBS, add cold 80% methanol, incubate at -80°C overnight, centrifuge. nih.gov | Water-soluble metabolites. nih.gov |
| Maize Embryos | Boiling Water Extraction | Grind freeze-dried embryos, boiling water extraction, lyophilize. creative-proteomics.com | Free sugars (fructose, glucose, sucrose). creative-proteomics.com |
| Liver Tissue | Basic Digestion & Ethanol Precipitation | Digest frozen liver powder with KOH, precipitate glycogen with ethanol. csic.es | Glycogen. csic.es |
| Generic Biological Samples | Chloroform/Methanol/Water Extraction | Resuspend cell pellets in a 2:1:1 chloroform/methanol/water mixture. acs.org | Polar and semi-polar intracellular metabolites. acs.org |
Derivatization Techniques for Analytical Spectroscopy
Due to the low volatility and high polarity of sugars like fructose, direct analysis by gas chromatography (GC) is challenging. thermofisher.com Therefore, derivatization is a common and often necessary step to increase their volatility and improve their chromatographic behavior and detectability. thermofisher.comajrsp.com This process involves chemically modifying the sugar molecule, typically by replacing the active hydrogens of the hydroxyl groups. ajrsp.com
Several derivatization techniques are employed for the analysis of fructose and its isotopologues:
Silylation: This is one of the most popular methods for derivatizing carbohydrates for GC analysis. ajrsp.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, forming more volatile TMS derivatives. restek.com
Oximation followed by Silylation: This two-step process first involves oximation to open the ring structure of the sugar, followed by silylation. This method is particularly useful for reducing the number of anomeric peaks in the chromatogram, simplifying analysis. ajrsp.comrestek.com For ketoses like fructose, this helps in forming stable derivatives. nih.gov
Acetylation: This technique involves the acylation of the hydroxyl groups. For instance, methoxime per-acetate (MOA) derivatives can be formed. nih.gov This method has been shown to be effective for the quantitative analysis of both aldoses and ketoses. nih.gov
Acylation with Trifluoroacetic Anhydride (B1165640) (TFAA): In this method, the hydroxyl groups are converted to trifluoroacetyl esters. nih.gov For example, glutamate, a downstream metabolite of fructose, can be converted to its N-trifluoroacetyl-n-butyl (TAB) derivative for GC-MS analysis. nih.gov Another reagent, N-Methyl-bis(trifluoroacetamide) (MBTFA), is also used for creating volatile sugar derivatives. thermofisher.comrestek.com
It is important to note that for liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always required. researchgate.net LC-MS can directly analyze underivatized sugars in some applications, offering a simpler and faster sample preparation workflow. researchgate.netresearchgate.net However, derivatization can still be beneficial in LC-MS to improve chromatographic separation and detection sensitivity. meliomics.com For example, benzoyl chloride derivatization has been used to enhance the analysis of alcohol-containing metabolites in saline samples. acs.org
The following table outlines common derivatization techniques used for fructose analysis.
| Derivatization Technique | Reagents | Analyte Class | Analytical Method |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Sugars | GC-MS restek.com |
| Oximation followed by Silylation | Ethylhydroxylamine hydrochloride (EtOx) followed by BSTFA | Sugars | GC-MS restek.com |
| Acetylation (MOA) | Methoxylamine hydrochloride, Acetic anhydride | Sugars (Aldoses and Ketoses) | GC-MS nih.gov |
| Acylation (TFA) | N-Methyl-bis(trifluoroacetamide) (MBTFA) or Trifluoroacetic anhydride (TFAA) | Sugars, Amino Acids | GC-MS nih.govthermofisher.com |
| Benzoylation | Benzoyl chloride | Alcohols, Amines | LC-MS/MS acs.org |
Analytical Techniques for 13c Isotopomer Analysis of Fructose Derived Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules in solution. nih.gov For isotopomer analysis, 13C-NMR is particularly valuable as it directly probes the carbon skeleton of metabolites.
13C-NMR for Isotopic Distribution Analysis
13C-NMR spectroscopy is a fundamental tool for determining the isotopic distribution in metabolites derived from D-Fructose (U-13C6). When a biological system is supplied with uniformly labeled fructose (B13574), the resulting metabolites will incorporate the 13C atoms. The 13C-NMR spectra of these metabolites exhibit characteristic splitting patterns, or multiplets, due to 13C-13C scalar couplings between adjacent labeled carbon atoms. pnas.org The analysis of these multiplet areas allows for a detailed isotopomer analysis, providing a quantitative measure of the different isotopologues present. pnas.org
For instance, in studies of hepatic glucose metabolism, the conversion of D-[U-13C]fructose to glucose can be monitored by examining the 13C NMR spectra of plasma glucose. nih.gov The doublet-to-singlet ratios of the glucose C-1 signal provide a quantitative measure of fructose conversion. nih.gov This approach has been used to identify alternative pathways of fructose metabolism, such as a direct phosphorylation of fructose 1-phosphate to fructose 1,6-bisphosphate. nih.gov
The application of 13C-NMR extends to the study of various metabolic pathways. In Streptomyces parvulus, 13C-NMR was used to monitor fructose and glutamate (B1630785) metabolism, revealing the intracellular accumulation of metabolites like mannitol (B672) and trehalose (B1683222). asm.org The labeling patterns observed in trehalose provided insights into the activity of the pentose (B10789219) phosphate (B84403) pathway and transaldolase. asm.org
While powerful, traditional 1D 13C-NMR often requires relatively large amounts of biological material and can have long acquisition times, which can be a limitation for many biological studies. acs.org
Advanced NMR Pulse Sequences for Complex Isotopomer Profiling (e.g., INADEQUATE)
To overcome the limitations of standard 1D 13C-NMR, advanced pulse sequences have been developed to enhance sensitivity and provide more detailed structural information. One such technique is the Incredible Natural Abundance Double QUantum Transfer Experiment (INADEQUATE). researchgate.net The INADEQUATE experiment is a 2D NMR technique that directly detects one-bond 13C-13C connectivities, allowing for the unambiguous tracing of the carbon skeleton of a molecule. nih.govresearchgate.net
This technique is particularly powerful for the structural elucidation of natural products and has significant potential for metabolomics analysis. researchgate.net By applying the INADEQUATE method to fully 13C-labeled substitutes of novel sugars, researchers have been able to trace the entire carbon skeleton with high sensitivity and confirm their chemical structures. nih.gov While highly informative, the INADEQUATE experiment is often limited by its low sensitivity at natural 13C abundance. researchgate.net However, when using uniformly labeled substrates like D-Fructose (U-13C6), the signal-to-noise ratio is significantly increased, making the experiment more feasible and providing detailed insights into metabolic transformations. researchgate.net
Other advanced pulse sequences, such as those based on polarization transfer like Distortionless Enhancement by Polarization Transfer (DEPT) and Insensitive Nuclei Enhanced by Polarization Transfer (INEPT), have been optimized to measure precise quantitative 13C NMR spectra in a shorter time. acs.orgresearchgate.net These methods minimize the influence of pulse imperfections and off-resonance effects, leading to more accurate measurements of 13C peak areas. acs.orgresearchgate.net Two-dimensional NMR analysis has also been investigated as a way to reduce the required sample amount, making it more applicable to biological samples. acs.org
Mass Spectrometry (MS)-Based Techniques
Mass spectrometry offers a highly sensitive and versatile approach for isotopomer analysis. In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. The incorporation of 13C from D-Fructose (U-13C6) into metabolites results in a predictable increase in their mass, allowing for the quantification of different isotopomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopomer Ratios
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile metabolites. nih.gov For the analysis of non-volatile compounds like sugars and their phosphorylated derivatives, a chemical derivatization step is required to make them amenable to gas chromatography. springernature.comacs.org This typically involves converting the polar functional groups into more volatile silyl (B83357) or acetyl derivatives. springernature.comresearchgate.net
Once separated by the gas chromatograph, the derivatized metabolites enter the mass spectrometer, where they are ionized. Electron ionization (EI) and chemical ionization (CI) are common ionization techniques used in GC-MS. nih.gov CI is often preferred for saccharide labeling quantification as it produces less fragmentation and preserves the molecular ion, providing clearer information about the isotopomer distribution. nih.govresearchgate.net
GC-MS has been successfully applied to analyze 13C labeling in the glucose and fructose moieties of sucrose (B13894), as well as in free glucose, fructose, and other sugars. nih.govresearchgate.net By analyzing the mass spectra of specific fragments, researchers can determine the number and position of 13C atoms in the metabolite. nih.gov For example, methyloxime peracetate derivatives of glucose and fructose produce characteristic fragments under EI, allowing for their quantitative analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing polar and non-volatile metabolites directly from biological extracts without the need for derivatization. nih.govresearchgate.net This makes it particularly well-suited for studying the metabolism of D-Fructose (U-13C6) and its polar derivatives, such as sugar phosphates. d-nb.info
In a typical LC-MS/MS workflow, metabolites are first separated by liquid chromatography. The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (the metabolite of interest) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantifying specific metabolites and their isotopomers. creative-proteomics.com
This technique has been used to accurately measure the labeling in free sugars and the glucosyl and fructosyl moieties of sucrose after pulsing maize embryos with [U-13C]-fructose. nih.govosti.gov By enzymatically treating the extracts, researchers can isolate specific sugars and determine their labeling patterns, providing insights into subcellular compartmentation of metabolic pathways. nih.govresearchgate.netunt.edu For example, the distinct 13C-labeling in the fructosyl and glucosyl units of sucrose reflects the different labeling dynamics of cytosolic fructose-6-phosphate (B1210287) and glucose-6-phosphate. creative-proteomics.com
High-Resolution Mass Spectrometry for Precise Isotopomer Quantification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the precise quantification of isotopomers and the confident identification of metabolites. When coupled with liquid chromatography (LC-HRMS), it offers a powerful platform for metabolic flux analysis. nih.gov
The high resolving power of HRMS allows for the separation of ions with very similar mass-to-charge ratios, which is crucial for distinguishing between different isotopologues and for resolving isobaric interferences. This leads to better accuracy in determining the isotopic enrichment of free sugars compared to lower resolution methods. researchgate.net
A study presenting a method using LC-HRMS for the analysis of 13C-labeled free sugars without derivatization demonstrated good sensitivity, reproducibility, and accuracy. nih.gov This approach is well-suited for metabolic flux analysis in complex systems like plant cells. nih.gov The precise mass measurements obtained with HRMS are essential for calculating the mass isotopologue distribution (MID) of metabolites, which is a critical parameter for metabolic flux analysis. rsc.org
Interactive Data Table: Analytical Techniques for 13C-Isotopomer Analysis
| Technique | Sub-Technique | Key Advantages | Typical Applications in D-Fructose (U-13C6) Studies |
| NMR Spectroscopy | 13C-NMR | Non-invasive, provides detailed structural information, direct observation of carbon skeleton. nih.govpnas.org | Determining isotopic distribution in glucose derived from fructose, analyzing metabolic pathways in microorganisms. nih.govasm.org |
| Advanced Pulse Sequences (e.g., INADEQUATE) | Enhanced sensitivity, direct tracing of carbon-carbon bonds. nih.govresearchgate.net | Structural elucidation of novel sugar metabolites, detailed profiling of complex isotopomer mixtures. nih.govresearchgate.net | |
| Mass Spectrometry | Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity for volatile compounds, established methods for sugar analysis. nih.gov | Quantifying isotopomer ratios in derivatized sugars and their moieties. nih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity for polar metabolites, no derivatization required. nih.govresearchgate.net | Analyzing labeling in free sugars and sugar phosphates, studying subcellular metabolic compartmentation. nih.govcreative-proteomics.comosti.gov | |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy, precise isotopomer quantification, confident metabolite identification. nih.gov | Accurate determination of mass isotopologue distributions for metabolic flux analysis. nih.govrsc.org |
Data Processing and Isotopic Correction Algorithms
Following the acquisition of raw data from analytical instruments like mass spectrometers or NMR spectrometers, a critical data processing phase is required to extract meaningful biological information from ¹³C tracer experiments. This process involves converting raw spectral signals into mass isotopomer distributions (MIDs) and, most importantly, correcting for the natural abundance of stable isotopes. nih.gov
The primary challenge in interpreting data from experiments using ¹³C-labeled tracers, such as D-fructose (U-¹³C₆), is that carbon naturally exists as two stable isotopes: ¹²C (approximately 98.9% abundance) and ¹³C (approximately 1.1% abundance). nih.gov This means that even in a sample without any experimentally introduced label, a certain fraction of molecules will contain one or more ¹³C atoms. This natural isotopic distribution can confound the analysis of labeling patterns that result from the metabolism of the ¹³C-enriched substrate. researchgate.netbiorxiv.org Therefore, a rigorous correction is necessary to distinguish between the ¹³C atoms incorporated from the tracer and those naturally present. nih.gov
The raw output from a mass spectrometer provides the relative intensities of mass isotopologues—molecules that differ in the number of heavy isotopes they contain. nih.gov This collection of intensities for a given metabolite is known as its mass isotopomer distribution (MID) or mass distribution vector (MDV). nih.gov For a metabolite with 'n' carbon atoms, there can be up to n+1 mass isotopomers, designated as M+0, M+1, M+2, ..., M+n, where M+0 is the monoisotopic peak containing only ¹²C, and M+k represents the isotopologue with k ¹³C atoms. nih.govnih.gov
The process of correcting for natural abundance involves mathematically deconvoluting the measured MID to remove the contribution of naturally occurring isotopes of all elements in the metabolite (including carbon, hydrogen, oxygen, nitrogen, etc.). nih.govberkeley.edu This correction is typically performed using matrix-based algorithms. The relationship between the measured (observed) MID and the corrected MID (representing only the isotopic enrichment from the tracer) can be described by a system of linear equations, often expressed in matrix form. researchgate.netbiorxiv.org Several algorithms and software tools have been developed to automate this complex correction process. nih.govresearchgate.net The correction must account for the specific elemental composition of the metabolite or its derivatized fragment being analyzed. berkeley.edu
The failure to accurately correct for natural abundance can lead to significant errors in the calculated metabolic fluxes. For instance, the M+1 peak in a measured spectrum is a combination of molecules that have incorporated one ¹³C atom from the tracer and molecules that contain one naturally occurring ¹³C atom. nih.gov Without correction, the contribution from the tracer would be overestimated.
The following table illustrates the concept of a Mass Isotopomer Distribution (MID) for a 3-carbon metabolite like pyruvate (B1213749) derived from fructose metabolism and the impact of natural abundance correction.
| Mass Isotopomer | Description | Measured Fractional Abundance (Raw Data) | Corrected Fractional Abundance (Tracer-Derived) |
|---|---|---|---|
| M+0 | Molecule with 0 ¹³C atoms | 0.350 | 0.375 |
| M+1 | Molecule with 1 ¹³C atom | 0.150 | 0.120 |
| M+2 | Molecule with 2 ¹³C atoms | 0.250 | 0.252 |
| M+3 | Molecule with 3 ¹³C atoms | 0.250 | 0.253 |
This table provides a hypothetical example of how raw mass isotopomer data for a 3-carbon metabolite is adjusted by correction algorithms. The corrected abundances reflect the true incorporation from the ¹³C tracer, which is the necessary input for metabolic flux analysis. The sum of fractional abundances in both raw and corrected data is 1.0.
A variety of software tools are available to perform these corrections and facilitate metabolic flux analysis. These tools range in their algorithmic approach, platform dependency, and user interface. ucdavis.eduacs.org
| Software Tool | Platform/Language | Key Features and Algorithmic Approach | Reference |
|---|---|---|---|
| IsoCor | Python | Corrects for natural abundance in low and high-resolution mass spectrometry data. It uses a matrix-based approach to subtract the contribution of natural isotopes. | biorxiv.org |
| INCA (Isotopomer Network Compartmental Analysis) | MATLAB | A comprehensive tool for isotopically non-stationary metabolic flux analysis (INST-MFA) that performs parameter fitting and statistical analysis. | ucdavis.eduacs.org |
| LS-MIDA | Open-source | Processes experimental MS data to calculate global isotope enrichment and molar abundances of each isotopomer using a least-squares regression method. | nih.gov |
| FiatFlux | - | A user-friendly package that supports flux ratio analysis from MS data, simplifying the process for non-expert users. | nih.gov |
| FreeFlux | Python | An open-source package designed for computationally efficient isotopically non-stationary ¹³C-MFA, providing methods to create and manipulate mass distribution vectors (MDVs). | acs.org |
| CalSpec | - | Automatically identifies specified analytes in GC/MS spectra and quantifies labeling patterns, integrating signals over the entire elution peak to avoid errors from isotope fractionation. | researchgate.net |
This table summarizes several software tools used for processing ¹³C isotopomer data. The choice of tool often depends on the specific type of data (e.g., steady-state vs. non-stationary, MS vs. NMR) and the complexity of the metabolic model.
Metabolic Flux Analysis Mfa and Pathway Elucidation Using D Fructose U 13c6
Principles of 13C-Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. By introducing a 13C-labeled substrate, such as D-Fructose (U-13C6), into a biological system, researchers can trace the incorporation of the heavy carbon isotopes into downstream metabolites. youtube.com The resulting distribution of 13C in these metabolites, known as isotopomer patterns, is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These patterns are then used in computational models to estimate the metabolic fluxes that generated them. nih.gov
A key advantage of 13C-MFA is its ability to provide a large number of redundant measurements to constrain flux estimations, significantly improving the accuracy of the results. creative-proteomics.com The general workflow of a 13C-MFA experiment involves several key steps: experimental design, tracer experiments, isotopic labeling measurement, flux estimation, and statistical analysis. creative-proteomics.com
The choice between steady-state and non-steady-state 13C-MFA models depends on the biological system and the experimental objectives.
Steady-State 13C-MFA (SS-MFA): This approach assumes that the metabolic fluxes and metabolite concentrations are constant over time, and the system has reached an isotopic steady state where the labeling patterns of metabolites are also stable. frontiersin.orgmdpi.com This method is well-established and suitable for systems that can be maintained in a balanced growth phase for an extended period, such as microbial cultures. nih.govgeneseo.edu
Isotopically Non-Steady-State 13C-MFA (INST-MFA): This model is applied to systems at a metabolic steady state but are sampled during the transient phase before reaching isotopic steady state. nih.gov INST-MFA is particularly advantageous for systems with slow labeling dynamics or for experiments where long incubation times are not feasible, such as in animal cell cultures. nih.govnih.gov It can resolve fluxes with shorter labeling experiments. geneseo.eduresearchgate.net
| Model Type | Metabolic State | Isotopic State | Typical Application |
| Steady-State MFA (SS-MFA) | Steady | Steady | Microbial cultures |
| Non-Steady-State MFA (INST-MFA) | Steady | Non-Steady | Animal cell cultures |
The core of 13C-MFA lies in the mathematical modeling of isotopomer distributions. An isotopomer is a molecule with a specific configuration of isotopes. The fractional abundance of each isotopomer of a metabolite is determined by the fluxes of the reactions that produce and consume it.
Isotopomer balances are a set of equations that describe the relationship between metabolic fluxes and the distribution of isotopomers in the network. nih.gov These balances are constructed for each metabolite, taking into account the stoichiometry of the reactions and the atom transitions from reactants to products.
Various flux calculation algorithms are employed to solve these complex systems of equations and estimate the metabolic fluxes that best fit the experimental data. These algorithms typically involve iterative optimization methods, such as the Levenberg-Marquardt algorithm, to minimize the difference between the measured and simulated isotopomer distributions. nih.govmaranasgroup.com To manage the complexity of large metabolic networks, frameworks like the Elementary Metabolite Unit (EMU) have been developed to reduce the number of variables in the calculations. nih.govmaranasgroup.com More recent developments include stochastic simulation algorithms that can be applied to non-stationary conditions. nih.govresearchgate.net
Flux Through Fructose-Specific Metabolic Pathways
D-Fructose (U-13C6) is an invaluable tool for investigating the specific pathways of fructose (B13574) metabolism, a process referred to as fructolysis. wikipedia.org Unlike glycolysis, fructolysis has distinct entry points and regulatory steps, primarily occurring in the liver, kidney, and small intestine. wikipedia.orggssiweb.org
The first step in fructose metabolism is its phosphorylation to fructose-1-phosphate (B91348), a reaction catalyzed by the enzyme fructokinase, also known as ketohexokinase (KHK). nih.govreactome.org This step is crucial as it traps fructose inside the cell. youtube.com KHK has two isoforms, KHK-C and KHK-A, with KHK-C being the predominant form in the liver and having a high affinity for fructose. nih.gov A key feature of KHK is the absence of a negative feedback system, which can lead to rapid ATP consumption upon high fructose intake. gssiweb.orgresearchgate.net Using D-Fructose (U-13C6), the flux through KHK can be quantified by measuring the rate of formation of fully labeled fructose-1-phosphate.
Following phosphorylation, fructose-1-phosphate is cleaved by aldolase (B8822740) B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. wikipedia.orgmicrobenotes.com Aldolase B can also cleave fructose 1,6-bisphosphate, linking it to both glycolysis and gluconeogenesis. wikipedia.org The glyceraldehyde produced is then phosphorylated by triose kinase to form glyceraldehyde-3-phosphate. gssiweb.orgyoutube.com
The use of D-Fructose (U-13C6) allows for the precise tracking of the carbon backbone. The six 13C atoms from fructose are split into two three-carbon units, DHAP and glyceraldehyde-3-phosphate, which will both be fully labeled with 13C. This enables researchers to follow their subsequent metabolic fates. nih.gov Studies in colorectal cancer cells have shown that aldolase B-mediated fructose metabolism is crucial for driving metabolic reprogramming in liver metastases. nih.govgrafiati.com
| Enzyme | Substrate | Products | Isotope Labeling from D-Fructose (U-13C6) |
| Fructokinase (KHK) | D-Fructose | Fructose-1-phosphate | Fructose-1-phosphate (U-13C6) |
| Aldolase B | Fructose-1-phosphate | Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde | DHAP (U-13C3) + Glyceraldehyde (U-13C3) |
| Triose Kinase | Glyceraldehyde | Glyceraldehyde-3-phosphate (G3P) | G3P (U-13C3) |
Contribution to Central Carbon Metabolism
The triose phosphates generated from fructolysis, DHAP and glyceraldehyde-3-phosphate, are key intermediates that enter the central carbon metabolism. D-Fructose (U-13C6) tracing studies have been instrumental in quantifying the contribution of fructose to these central pathways.
Research has demonstrated that fructose-derived carbons can fuel several major metabolic pathways:
Glycolysis/Gluconeogenesis: The labeled triose phosphates can proceed through the lower stages of glycolysis to produce pyruvate (B1213749) or be used for gluconeogenesis to synthesize glucose. wikipedia.orgnih.gov Studies in humans have shown that a significant portion of ingested fructose is converted to glucose. nih.gov
Pentose (B10789219) Phosphate Pathway (PPP): Fructose metabolism can contribute to the PPP, a crucial pathway for producing NADPH and precursors for nucleotide synthesis. nih.gov
Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate derived from fructose can enter the TCA cycle via pyruvate dehydrogenase (PDH) to form acetyl-CoA, or via pyruvate carboxylase (PC) to form oxaloacetate. nih.gov The specific isotopomers of TCA cycle intermediates, such as citrate (B86180) and glutamate (B1630785), can reveal the relative fluxes through these two entry points. nih.gov
Lipogenesis: The acetyl-CoA produced from fructose-derived pyruvate can be used for de novo fatty acid synthesis. nih.govnih.gov
For instance, a study using 13C-labeled fructose in colon cancer cells demonstrated that aldolase B promotes the contribution of fructose to glycolysis, the pentose phosphate pathway, and pyruvate entry into the TCA cycle. nih.gov Another study in human adipocytes using [U-13C6]-d-fructose showed that fructose stimulates anabolic processes, including glutamate and de novo fatty acid synthesis. nih.gov
Glycolytic and Gluconeogenic Fluxes
D-Fructose (U-13C6) tracing studies have been pivotal in dissecting the entry and flow of fructose-derived carbons through glycolysis and, in relevant tissues like the liver, gluconeogenesis. In many cell types, fructose is phosphorylated to fructose-1-phosphate and then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). These triose phosphates then enter the lower part of the glycolytic pathway.
In human adipocytes, for instance, the use of [U-¹³C₆]-d-fructose has demonstrated that fructose is readily metabolized through glycolysis to form pyruvate. This pyruvate can then enter the tricarboxylic acid (TCA) cycle for anabolic processes or energy production. Studies have shown that fructose can trigger the oxidation of glucose to lactate (B86563) in a dose-dependent manner, while reducing the utilization of glucose in pathways for glutamate and fatty acid synthesis.
The fate of fructose-derived carbons in gluconeogenic tissues is also of significant interest. While fructose is metabolized exclusively via the indirect pathway to glycogen (B147801), dietary glucose can be converted via both direct and indirect pathways. Tracing with D-Fructose (U-13C6) allows for the quantification of the contribution of fructose to the triose-phosphate pool, which can then be directed towards glucose and glycogen synthesis.
Pentose Phosphate Pathway (PPP) Activity and NADPH Production
The pentose phosphate pathway (PPP) is a crucial metabolic route for the production of NADPH, which is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for maintaining the cellular redox state. The PPP also generates pentose phosphates required for nucleotide synthesis. D-Fructose (U-13C6) tracing has been employed to assess the flux of fructose-derived carbons through the PPP.
In studies with immortalized murine Kupffer cells (IMKC), mass spectrometry analysis of ¹³C fructose tracing detected fructose metabolites in both glycolysis and the pentose phosphate pathway. nih.gov Inhibition of the PPP in these cells led to an increase in fructose-induced gene expression related to inflammation and wound healing, highlighting the role of the PPP in modulating the cellular response to fructose. nih.gov
Research in mice has shown that the fraction of [U-¹³C]fructose utilized by the PPP relative to its conversion to glycogen via the indirect pathway was significantly lower than that of [U-¹³C]glucose utilized by the PPP relative to its direct pathway conversion to glycogen. researchgate.net This suggests that glucose-6-phosphate generated via glucokinase from glucose is more preferentially utilized by the PPP compared to the fructose-derived carbons entering glycolysis. researchgate.net
Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis
The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis). D-Fructose (U-13C6) tracing studies have illuminated the contribution of fructose to both the oxidative function and the anabolic and catabolic fluxes of the TCA cycle.
In human adipocytes, [U-¹³C₆]-d-fructose was used to analyze pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC) fluxes, which represent the entry of pyruvate into the TCA cycle as acetyl-CoA (catabolic) or oxaloacetate (anaplerotic), respectively. nih.gov The results indicated that fructose increased the PDH flux but decreased the PC flux in adipocytes. nih.gov This suggests that fructose-derived pyruvate is preferentially directed towards acetyl-CoA formation rather than replenishing TCA cycle intermediates. nih.gov
Furthermore, studies in mice have shown that fructose consumption can lead to an upregulation of TCA cycle metabolism in the liver, in concert with increased de novo lipogenesis. nih.gov This indicates a coordinated response where fructose not only provides the carbon skeletons for fatty acid synthesis but also supports the energetic and biosynthetic demands of this process through the TCA cycle.
De Novo Lipogenesis (DNL) from Fructose Carbons
De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. D-Fructose (U-13C6) has been extensively used as a tracer to quantify the contribution of fructose to DNL, particularly in the liver and adipose tissue. There is substantial evidence from both human and animal studies that fructose is a more potent inducer of hepatic lipogenesis than glucose. nih.govuzh.ch
In human adipocytes, tracing with [U-¹³C₆]-d-fructose demonstrated a statistically significant increase in intracellular [¹³C]-palmitate with increasing fructose concentrations. nih.gov This indicates that fructose is robustly converted to palmitate in adipocytes, making it a potent lipogenic substrate in these cells. nih.gov The study also found that fructose augmented the formation of [1,2-¹³C₂]-acetyl-CoA, the direct precursor for fatty acid synthesis. nih.gov
The table below summarizes findings from a study on human adipocytes, showing the dose-dependent increase in the formation of tracer-labeled acetyl-CoA from [U-¹³C₆]-d-fructose.
| Fructose Concentration (mM) | Tracer-labeled Acetyl-CoA (% of total pool) in Differentiating Adipocytes | Tracer-labeled Acetyl-CoA (% of total pool) in Differentiated Adipocytes |
|---|---|---|
| 0.1 | ~15% | ~15% |
| Higher Concentrations | 35-40% | 35-40% |
Glycogen Synthesis and Turnover
Glycogen is the primary storage form of glucose in animals, predominantly found in the liver and skeletal muscle. D-Fructose (U-13C6) tracing has been instrumental in elucidating the pathways of hepatic glycogen synthesis from fructose. Fructose is metabolized to glycogen exclusively via the indirect pathway, meaning it is first converted to triose phosphates, which can then be used for gluconeogenesis to form glucose-6-phosphate, the precursor for glycogen synthesis. researchgate.net
In a study on mice fed a high-fructose corn syrup (HFCS) formulation enriched with [U-¹³C]fructose, it was determined that HFCS-55-fructose contributed 17 ± 1% to glycogen synthesis via the triose-phosphate pathway and 2 ± 0% via the Krebs cycle. nih.gov This contrasts with [U-¹³C]glucose from the HFCS-55, which contributed 16 ± 3% via the direct pathway and 1 ± 0% via the Krebs cycle. nih.gov
The following table presents the contributions of different pathways to glycogen synthesis in mice on a normal chow diet versus an HFCS-55 diet. nih.gov
| Pathway | Normal Chow Contribution to Glycogen Synthesis | HFCS-55 Diet Contribution to Glycogen Synthesis |
|---|---|---|
| Direct Pathway + Cycling | 66 ± 0.7% | 64 ± 1% |
| Krebs Cycle | 23 ± 0.8% | 12 ± 1% |
| Triose-Phosphate Sources | 11 ± 0.4% | 24 ± 1% |
Serine Synthesis Pathway and One-Carbon Metabolism
The serine synthesis pathway (SSP) is a metabolic route that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to produce serine. Serine is a non-essential amino acid that serves as a precursor for the synthesis of other amino acids (like glycine (B1666218) and cysteine), lipids, and is a major source of one-carbon units for one-carbon metabolism. One-carbon metabolism is critical for the synthesis of nucleotides and for methylation reactions.
Recent research has highlighted a significant role for the SSP in fructose metabolism, particularly in certain cancer cells. In acute myeloid leukemic (AML) cells, isotope tracing experiments with [U-¹³C₆] fructose revealed a higher metabolic flux through the de novo serine synthesis pathway compared to when these cells were cultured with [U-¹³C₆] glucose. nih.gov The total pool size and fractional enrichment of serine and glycine were much higher in the fructose-rich condition. nih.gov
This metabolic adaptation allows leukemic cells to proliferate even in the absence of glucose by utilizing fructose-derived carbons for essential biosynthetic processes. nih.gov The increased SSP flux is beneficial for generating alpha-ketoglutarate (B1197944) from glutamine, further supporting cell proliferation. johnshopkins.edu
Lactate Production and Export
Lactate is a product of anaerobic glycolysis and is an important metabolic fuel for various tissues. D-Fructose (U-13C6) tracing has been used to measure the production and export of lactate derived from fructose.
In a study on human adipocytes, the release of [¹³C]-lactate into the extracellular medium was examined. nih.gov Fully differentiated adipocytes, but not differentiating adipocytes, showed a dose-dependent release of lactate in response to fructose. nih.gov This release was most robust at higher fructose concentrations (5, 7.5, and 10 mM), suggesting that adipocytes efficiently produce and export lactate in the presence of excess fructose. nih.gov
Conversely, in acute myeloid leukemic cells, the intracellular total pool size and enrichment of lactate were significantly lower in fructose-rich conditions compared to glucose-rich conditions, which corresponded with an increased flux through the serine synthesis pathway. nih.gov This indicates a differential fate of fructose-derived pyruvate in different cell types, with some prioritizing lactate production and others shunting intermediates into biosynthetic pathways.
Advanced Computational and Systems Biology Applications of D Fructose U 13c6 Data
Integration of 13C-MFA Data with Omics Technologies (Fluxomics, Metabolomics)
The use of D-Fructose (U-13C6) is central to ¹³C Metabolic Flux Analysis (¹³C-MFA), a cornerstone of fluxomics. plos.orgnih.gov ¹³C-MFA allows for the precise quantification of intracellular metabolic fluxes, providing a dynamic picture of cellular metabolism that is unattainable through other omics technologies alone. plos.orgnih.gov By tracing the journey of the ¹³C atoms from fructose (B13574) through various metabolic pathways, researchers can elucidate the relative activities of different routes. pnas.org
The integration of this flux data with metabolomics, which measures the abundance of various metabolites, and other omics data (genomics, transcriptomics, proteomics) provides a more holistic and comprehensive view of the metabolic state. nih.gov For instance, combining ¹³C-MFA with transcriptomics can reveal how changes in gene expression correlate with alterations in metabolic fluxes. plos.org This integrated approach helps to bridge the gap between genotype and metabolic phenotype. nih.gov
A key application of this integration is in understanding complex disease states. For example, in studies of non-alcoholic fatty liver disease (NAFLD), computational models of hepatic fructose metabolism have been developed and validated using experimental data, including data from ¹³C-labeled fructose. frontiersin.orgucl.ac.uk These models, which can contain a large number of parameters and variables, help to simulate the effects of high fructose consumption on liver lipid accumulation. frontiersin.orgucl.ac.uk
Studies have utilized D-Fructose (U-13C6) to investigate the metabolic fate of fructose in various cell types. In human adipocytes, a stable isotope-based dynamic profiling method using [U-¹³C₆]-d-fructose demonstrated that fructose robustly stimulates anabolic processes, including glutamate (B1630785) and de novo fatty acid synthesis. nih.govnih.gov This targeted tracer fate association method allows for the analysis of metabolic fluxes and their surrogates in response to varying fructose concentrations. nih.govnih.gov
The power of this integrated approach is further exemplified in studies of cancer metabolism. By using tracers like [U-¹³C₅]-glutamine alongside ¹³C-labeled glucose, researchers have been able to estimate intracellular flux distributions in cancer cell lines with a high degree of accuracy. plos.org
Table 1: Examples of Integrated Omics Studies Utilizing D-Fructose (U-13C6)
| Study Focus | Integrated Technologies | Key Findings | Citations |
| Non-alcoholic fatty liver disease (NAFLD) | ¹³C-MFA, Computational Modeling | High fructose consumption correlates with increased hepatic triglyceride accumulation. | frontiersin.orgucl.ac.ukresearchgate.net |
| Human Adipocyte Metabolism | ¹³C-MFA, Metabolomics | Fructose stimulates anabolic processes like glutamate and fatty acid synthesis. | nih.govnih.gov |
| Cancer Cell Metabolism | ¹³C-MFA, Transcriptomics | Elucidation of flux distributions in central carbon metabolism. | plos.org |
| Maize Embryo Oil Synthesis | ¹³C-MFA, Metabolomics | Identification of metabolic steps limiting oil production. | nih.gov |
Kinetic Modeling of Fructose Metabolism Networks
Kinetic modeling provides a dynamic and quantitative description of metabolic networks, moving beyond the steady-state assumptions of traditional MFA. nih.gov These models consist of a series of ordinary differential equations (ODEs) that describe the changes in metabolite concentrations over time, incorporating reaction stoichiometry, enzyme kinetics, and regulatory interactions. nih.govresearchgate.net The use of D-Fructose (U-13C6) provides crucial data for the parameterization and validation of these complex models. researchgate.net
Sensitivity Analysis of Metabolic Parameters and Fluxes
Sensitivity analysis is a computational technique used to determine how the output of a model is affected by changes in its parameters. pnas.orgmdpi.com In the context of metabolic modeling, it helps to identify the most influential parameters and fluxes in a network—those that have the greatest impact on a specific metabolic outcome. pnas.orgmdpi.com
By performing sensitivity analysis on kinetic models of fructose metabolism, researchers can pinpoint key regulatory enzymes and metabolic branch points. frontiersin.orgmdpi.com For instance, in a computational model of fructose metabolism, sensitivity analysis identified glyceraldehyde-3-phosphate and pyruvate (B1213749) as key parameters influencing hepatic triglyceride accumulation. researchgate.netmdpi.com This information is invaluable for identifying potential therapeutic targets for metabolic diseases. frontiersin.org
The precision of flux estimates in these models can be significantly improved by using data from parallel labeling experiments with different ¹³C tracers. pnas.org For example, using both [1,2-¹³C]glucose and [1,6-¹³C]glucose can provide optimal flux estimate precision for central carbon metabolism. pnas.org
In Silico Identification of Metabolic Bottlenecks and Regulatory Points
¹³C-MFA plays a crucial role in this process by providing the quantitative flux data needed to build and validate accurate models. nih.gov By comparing the flux distributions of different strains or under different conditions, researchers can identify pathways with limited capacity or points of significant flux redirection. nih.gov This approach has been successfully used in metabolic engineering to identify rate-limiting steps in the production of various biochemicals. nih.gov
The integration of flux data with genomic and transcriptomic data further enhances the ability to identify regulatory mechanisms. plos.org For example, mutations in genes encoding for transhydrogenases were found to correspond to large increases in the flux through these enzymes in adaptively evolved E. coli strains, relieving a redox imbalance. pnas.org
Table 2: Key Regulatory Points in Fructose Metabolism Identified Through Computational Modeling
| Metabolic Pathway | Identified Regulatory Point/Enzyme | Significance | Citations |
| Hepatic Fructose Metabolism | Fructokinase (KHK) | Key determinant in the fructose pathway; suppression can reduce dyslipidemia. | frontiersin.orgucl.ac.uk |
| Glycolysis/Gluconeogenesis | Glyceraldehyde-3-phosphate, Pyruvate | Key parameters influencing hepatic triglyceride accumulation. | researchgate.netmdpi.com |
| Pyridine Cofactor Metabolism | Transhydrogenases (sthA, pntAB) | Crucial for correcting redox imbalances caused by altered metabolic pathways. | pnas.org |
Tissue Specific and Cellular Context Dependent Metabolic Studies Utilizing D Fructose U 13c6
Hepatic Fructose (B13574) Metabolism and Lipid Synthesis
The liver is a primary site for fructose metabolism, where D-Fructose (U-13C6) tracing studies have been pivotal in quantifying its contribution to de novo lipogenesis (DNL), the process of synthesizing new fatty acids. Unlike glucose, fructose metabolism in the liver bypasses the main rate-limiting step of glycolysis, leading to a rapid and uncontrolled production of lipogenic precursors. physiology.org
Research using [U-13C6]-D-fructose has demonstrated that fructose carbons are efficiently converted into acetyl-CoA, the building block for fatty acid synthesis. mdpi.com These newly synthesized fatty acids can then be esterified into triglycerides. Studies in healthy men have shown that fructose and sucrose (B13894) consumption, but not glucose, increases the liver's basal lipogenic activity. nih.gov This is attributed to fructose-containing beverages increasing the expression of lipogenic genes in the liver. nih.gov
Furthermore, investigations have revealed that even with physical activity, which increases fructose oxidation, fructose-induced DNL still occurs. nih.gov This suggests that the conversion of fructose to fat in the liver is a robust process. The synthesized lipids can be stored in the liver, contributing to conditions like non-alcoholic fatty liver disease (NAFLD), or secreted into the bloodstream as very-low-density lipoproteins (VLDL), potentially leading to dyslipidemia. mdpi.comendocrine-abstracts.org
Interactive Table: Hepatic Fructose Metabolism and De Novo Lipogenesis
| Study Focus | Key Findings with D-Fructose (U-13C6) | Implication |
| Acute Fructose Feeding | Dose-dependent increase in hepatic fractional DNL. physiology.org | Higher fructose intake directly translates to more liver fat synthesis. |
| Chronic Fructose Consumption | Increased basal hepatic lipogenic activity with fructose and sucrose. nih.gov | Regular consumption of fructose-sweetened drinks can chronically elevate liver fat production. |
| Fructose and Physical Activity | Exercise increases fructose oxidation but does not eliminate DNL. nih.gov | Physical activity alone may not be sufficient to counteract the lipogenic effects of high fructose intake. |
| Fructose-induced Hypertriglyceridemia | Fructose consumption leads to increased VLDL-triglyceride secretion. endocrine-abstracts.org | Fructose contributes to elevated levels of fats in the blood, a risk factor for cardiovascular disease. |
Adipose Tissue Fructose Metabolism and Adipogenesis
While the liver is the primary site, adipose tissue also metabolizes fructose, a process that has been elucidated using D-Fructose (U-13C6). nih.gov Studies on human adipocytes in culture have shown that fructose can stimulate anabolic processes, including the synthesis of fatty acids and non-essential amino acids like glutamate (B1630785). nih.govnih.gov
In differentiated adipocytes, fructose is primarily used for these anabolic processes rather than for oxidation. nih.gov The presence of fructose can alter the metabolic response of adipocytes in a dose-dependent manner, favoring increased fatty acid synthesis and release. nih.govnih.gov Specifically, [U-13C6]-D-fructose tracing has shown that fructose is metabolized to acetyl-CoA, which then contributes to de novo fatty acid synthesis. researchgate.net
Interestingly, fructose can also influence glucose metabolism in adipocytes. It has been shown to increase the oxidation of glucose to CO2 in a dose-dependent manner, suggesting an increased energy demand in the presence of fructose. mdpi.com This interplay highlights the complex metabolic reprogramming that occurs in adipose tissue in response to different sugars.
Interactive Table: Fructose Metabolism in Adipose Tissue
| Metabolic Process | Effect of Fructose (traced with U-13C6) | Reference |
| De Novo Fatty Acid Synthesis | Stimulated, with fructose carbons incorporated into fatty acids. nih.govresearchgate.net | nih.govresearchgate.net |
| Glutamate Synthesis | Increased in a dose-dependent manner. nih.gov | nih.gov |
| Fatty Acid Release | Augmented from fully differentiated adipocytes. nih.gov | nih.gov |
| Glucose Oxidation | Increased in the presence of fructose. mdpi.com | mdpi.com |
Renal Fructose Metabolism
The kidneys are another significant site of fructose metabolism. mdpi.com Ketohexokinase (KHK), the primary enzyme for fructose phosphorylation, is highly expressed in the kidneys. mdpi.comsochob.cl Studies using isotope tracers have begun to unravel the role of fructose metabolism in renal physiology and pathology.
While direct D-Fructose (U-13C6) tracing studies specifically detailing renal metabolic fates are less common in the provided search results, the importance of the kidney in clearing and metabolizing circulating fructose is acknowledged. nih.gov Research has shown that excessive fructose intake can lead to kidney damage, and this is linked to its metabolism in the proximal tubules, which can cause oxidative stress and inflammation. mdpi.com Hyperpolarized [2-13C]dihydroxyacetone, a product of fructose metabolism, has been used to monitor acute metabolic changes in the kidneys following a fructose challenge, indicating the organ's responsiveness to fructose loads. nih.govresearchgate.net Further research with D-Fructose (U-13C6) is needed to fully delineate the metabolic pathways of fructose within the kidney and its contribution to renal pathologies.
Intestinal Fructose Metabolism and Conversion Products
Recent groundbreaking research utilizing D-Fructose (U-13C6) has overturned the long-held belief that the liver is the sole primary site of fructose metabolism. These studies have demonstrated that the small intestine plays a crucial role in clearing dietary fructose, especially at low doses. nih.govmdpi.comumich.edu
When low doses of fructose are consumed, the small intestine metabolizes a significant portion of it, converting it into glucose, lactate (B86563), and other organic acids before it can reach the liver. nih.govbmbreports.org Isotope tracing has shown that at low doses (around 0.5 g/kg in mice), approximately 90% of fructose is cleared by the intestine. nih.gov The portal vein blood, which flows from the intestine to the liver, contains only trace amounts of fructose but significant quantities of fructose-derived glucose and lactate. nih.gov
However, this intestinal clearance capacity is saturable. At high doses (≥1 g/kg), the intestine is overwhelmed, and a substantial amount of unmetabolized fructose "spills over" into the portal circulation, reaching the liver and the colonic microbiota. nih.govtandfonline.com This dose-dependent metabolic fate highlights the small intestine's protective role in shielding the liver from toxic levels of fructose.
Interactive Table: Intestinal Conversion of D-Fructose (U-13C6)
| Fructose Dose | Primary Site of Metabolism | Major Conversion Products in Portal Vein | Reference |
| Low (e.g., <0.5 g/kg) | Small Intestine | Glucose, Lactate, Organic Acids | nih.govmdpi.com |
| High (e.g., ≥1 g/kg) | Small Intestine (saturated), Liver, Colonic Microbiota | Fructose, Glucose, Lactate | nih.govtandfonline.com |
Fructose Metabolism in Specialized Cell Types (e.g., Immune Cells, B-cells, Cancer Cells)
The metabolic impact of D-Fructose (U-13C6) extends to specialized cell types, where it can fuel specific functions and contribute to disease pathogenesis.
B-cells: Studies using [U-13C]fructose and 13C NMR spectroscopy have investigated the metabolic fate of fructose in B-lymphocytes. researchgate.netnih.gov These studies revealed that B-cells can utilize fructose for mitochondrial oxidation. nih.gov However, in the presence of glucose, the oxidation of fructose is diminished, suggesting a preference for glucose as an energy substrate. researchgate.netnih.gov
Immune Cells (Macrophages): Research has shown that fructose metabolism in tumor-associated macrophages (TAMs) can influence their function. A study using 13C-labeled fructose metabolic flux analysis demonstrated that fructose can inhibit the polarization of M1-type TAMs, which are involved in anti-tumor responses, thereby promoting colorectal cancer development. ecancer.org
Cancer Cells: Many types of cancer cells exhibit altered metabolism, often referred to as the "Warburg effect." D-Fructose (U-13C6) tracing has been instrumental in showing that various cancer cells can utilize fructose to support their growth and proliferation. nih.govnih.gov For instance, in pancreatic cancer cells, fructose is preferentially metabolized through the non-oxidative pentose (B10789219) phosphate (B84403) pathway to synthesize nucleic acids. nih.gov In acute myeloid leukemia (AML) cells, fructose metabolism fuels the de novo serine synthesis pathway. nih.gov Furthermore, some cancer cells can even convert glucose into fructose via the polyol pathway, creating an internal fructose source to fuel their growth. biorxiv.orgbiorxiv.org
Interactive Table: Fructose Metabolism in Specialized Cells
| Cell Type | Key Metabolic Finding with D-Fructose (U-13C6) | Functional Consequence | Reference |
| B-cells | Mitochondrial oxidation of fructose, diminished in the presence of glucose. | Fructose can serve as an energy source, but glucose is preferred. | researchgate.netnih.gov |
| Tumor-Associated Macrophages | Inhibits M1-like polarization. | Promotes tumor development. | ecancer.org |
| Pancreatic Cancer Cells | Preferentially used for nucleic acid synthesis. | Supports cancer cell proliferation. | nih.gov |
| Acute Myeloid Leukemia Cells | Fuels the de novo serine synthesis pathway. | Supports leukemic cell growth. | nih.gov |
Comparative Analysis of Fructose Metabolism in Different Organisms or Microorganisms
The use of D-Fructose (U-13C6) allows for comparative metabolic studies across different organisms. While the fundamental pathways of fructose metabolism are conserved, the capacity and primary location of these pathways can vary.
In mice, as detailed in section 6.4, the small intestine has a high capacity for first-pass fructose metabolism, a finding established through isotope tracing. nih.gov This shields the liver from low doses of dietary fructose. While comprehensive human studies using direct portal vein sampling are limited, the data from mouse models provide a strong hypothesis for a similar, though perhaps quantitatively different, mechanism in humans. nih.gov
Furthermore, when high doses of fructose overwhelm the small intestine's metabolic capacity, the unabsorbed fructose can reach the colon, where it is fermented by the gut microbiota. nih.gov Isotope tracing studies in mice have shown that colonic microbiota can metabolize fructose to produce short-chain fatty acids like acetate (B1210297). tandfonline.comescholarship.org This microbial-derived acetate can then be absorbed and contribute to the pool of acetyl-CoA in the liver, providing substrate for lipogenesis. tandfonline.com This highlights an indirect pathway by which dietary fructose can contribute to liver fat accumulation, mediated by the gut microbiome.
Mechanistic Investigations of Enzyme Activity and Regulation with D Fructose U 13c6
Substrate Specificity and Kinetic Isotope Effects
D-Fructose (U-¹³C₆) is instrumental in defining the substrate specificity of various enzymes. While many enzymes in carbohydrate metabolism can act on multiple sugars, the efficiency with which they process each substrate can vary significantly. For instance, while rat liver 'glucokinase' (hexokinase D) can phosphorylate fructose (B13574), its affinity for fructose is much lower than for glucose, with a half-saturation concentration of about 300 mM for fructose. nih.gov The use of ¹³C-labeled fructose allows for precise measurement of its conversion to products even in the presence of other sugars, helping to quantify these differences in substrate preference.
The substitution of ¹²C with ¹³C introduces a small but measurable change in the mass of the fructose molecule, which can affect the rates of enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect (KIE), provides profound insights into the reaction mechanism. wikipedia.org A primary KIE, where the bond to the isotopic atom is broken in the rate-determining step, is typically small for ¹³C, in the range of 1.01 to 1.05. core.ac.uk Secondary KIEs, where the labeled atom is not directly involved in bond cleavage, can also provide information about changes in the transition state. wikipedia.org
Studies on invertase, an enzyme that hydrolyzes sucrose (B13894) into glucose and fructose, have shown that the enzyme fractionates against ¹³C at the C-2 position of fructose. researchgate.net This results in the released fructose being depleted in ¹³C compared to the sucrose substrate. researchgate.net Similarly, investigations into the fructose-1,6-bisphosphate aldolase (B8822740) reaction have revealed kinetic and equilibrium isotope effects. The kinetic isotope effect on C-3 of fructose-1,6-bisphosphate was found to be 1.016 ± 0.007, while the effect on C-4 was 0.997 ± 0.009. researchgate.net These subtle differences in reaction rates with the heavier isotope help to pinpoint the rate-limiting steps and the nature of the transition states in enzymatic reactions.
Table 1: Kinetic Isotope Effects in Fructose-Metabolizing Enzymes
| Enzyme | Substrate | Position of Isotope | Kinetic Isotope Effect (k_light / k_heavy) | Source |
|---|---|---|---|---|
| Invertase | Sucrose | C-2 of fructose moiety | ¹³C-depletion in free fructose | researchgate.net |
| Fructose-1,6-bisphosphate aldolase | Fructose-1,6-bisphosphate | C-3 | 1.016 ± 0.007 | researchgate.net |
Allosteric Regulation and Enzyme-Metabolite Interactions
Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a fundamental mechanism for controlling metabolic pathways. caltech.edu D-Fructose (U-¹³C₆) and its metabolites can be used to probe these regulatory interactions. For example, fructose-1,6-bisphosphate, a product of fructose metabolism, is a known allosteric activator of pyruvate (B1213749) kinase and is involved in the regulation of phosphofructokinase. caltech.eduasm.org
By tracing the flow of ¹³C from labeled fructose, researchers can monitor the concentrations of key metabolic intermediates that act as allosteric effectors. nih.gov This allows for a dynamic view of how changes in fructose metabolism influence the activity of regulatory enzymes. For instance, studies have shown that fructose-2,6-bisphosphate is a potent allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. nih.gov The synergistic inhibition of this enzyme by AMP and fructose-2,6-bisphosphate highlights the complex interplay of allosteric regulators. nih.gov
Recent advancements in techniques like mass spectrometry-based protein-metabolite interactomics have enabled the systematic identification of interactions between metabolites and proteins. nsf.govbiorxiv.org Using ¹³C-labeled metabolites derived from D-Fructose (U-¹³C₆), it is possible to identify which enzymes and proteins these fructose-derived metabolites bind to, revealing both known and novel regulatory interactions. biorxiv.org This approach has been used to identify isoform-specific regulation of enzymes like lactate (B86563) dehydrogenase by metabolites. nsf.gov
Table 2: Allosteric Regulation Involving Fructose Metabolites
| Enzyme | Allosteric Effector | Effect on Activity | Source |
|---|---|---|---|
| Pyruvate Kinase | Fructose-1,6-bisphosphate | Activation | asm.org |
| Phosphofructokinase | Fructose-1,6-bisphosphate | Regulation | caltech.edu |
| Fructose-1,6-bisphosphatase | Fructose-2,6-bisphosphate | Inhibition | nih.gov |
Unraveling Complex Pathway Branching Ratios
Metabolic pathways are often not linear but contain branch points where a metabolite can be channeled into different downstream pathways. Determining the relative flux through these branches is crucial for understanding cellular metabolism. D-Fructose (U-¹³C₆) is a key tool for metabolic flux analysis, allowing for the quantification of carbon flow through different pathways. nsf.govoup.com
By analyzing the distribution of ¹³C in downstream metabolites, researchers can determine the branching ratios at key metabolic nodes. For example, in adipocytes, D-Fructose (U-¹³C₆) has been used to show that fructose robustly stimulates anabolic processes, including glutamate (B1630785) and de novo fatty acid synthesis. nih.gov The labeling patterns in glutamate can be used to distinguish the flux through pyruvate dehydrogenase (PDH) versus pyruvate carboxylase (PC), revealing how fructose metabolism is partitioned between catabolic and anabolic pathways. nih.gov
In cancer cells, which exhibit altered metabolism, D-Fructose (U-¹³C₆) has been used to demonstrate that fructose is preferentially metabolized through the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP) to synthesize nucleic acids, at a much higher rate than glucose. aacrjournals.org This highlights how cancer cells can utilize fructose to support proliferation. aacrjournals.org Similarly, in pulmonary microvascular endothelial cells, stable isotope tracing with D-Fructose (U-¹³C₆) has helped to elucidate the role of the enzyme PFKFB3 in regulating fructose-mediated glycolysis and oxidative phosphorylation. nih.gov
The ability to trace the complete carbon skeleton of fructose allows for a detailed mapping of its metabolic fate. For instance, studies in strawberry fruits using D-Fructose (U-¹³C₆) have confirmed that the entire carbon chain of fructose is incorporated into key aroma compounds, and that D-fructose-6-phosphate is a key intermediate in this biogenetic pathway. researchgate.net This level of detail is essential for a comprehensive understanding of complex metabolic networks.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| D-Fructose (U-13C6) |
| Glucose |
| Sucrose |
| Fructose-1,6-bisphosphate |
| Fructose-6-phosphate (B1210287) |
| Pyruvate |
| Glutamate |
| Fructose-2,6-bisphosphate |
| AMP (Adenosine monophosphate) |
| Lactate |
Emerging Research Avenues for D Fructose U 13c6 Tracing
Development of Novel Isotopic Tracers and Analogs
The development of novel isotopic tracers and analogs of fructose (B13574) is a burgeoning area of research, aimed at overcoming the limitations of previous tracers and providing more precise information about metabolic pathways. thieme-connect.comsnmjournals.org A significant challenge has been to develop tracers that are effectively trapped within cells, allowing for clear imaging and analysis of their metabolic fate. thieme-connect.com
One innovative approach involves the synthesis of radiodeoxyfluorinated fructose analogs. snmjournals.org For instance, researchers have developed [¹⁸F]4-fluoro-4-deoxyfructose ([¹⁸F]4-FDF) and compared its metabolic flux to other analogs using isotopically labeled [U-¹³C]-fructose. snmjournals.orgsnmjournals.org Through heavy isotope tracing with mass spectrometry, it was demonstrated that C4-deoxyfluorination of fructose leads to effective intracellular trapping as fluorodeoxysorbitol and fluorodeoxyfructose-1-phosphate. snmjournals.org This is in contrast to C1- and C6-fluorinated analogs, which are not as effectively retained. thieme-connect.comsnmjournals.org
Studies in HepG2 human hepatocarcinoma cells using [U-¹³C]-fructose and its deoxyfluorinated analogs have provided detailed insights into their differential metabolism. snmjournals.org While [U-¹³C]-1-FDF showed limited metabolism, and [U-¹³C]-6-FDF was processed to produce [U-¹³C]-deoxyfluorolactate, only the metabolism of [U-¹³C]-4-FDF was halted at [U-¹³C]-4-fluorodeoxyfructose-1-phosphate, confirming its trapping within the cells. snmjournals.org This characteristic makes [¹⁸F]4-FDF a promising candidate for PET imaging, especially in tissues with high glycolytic activity like the brain and heart, where it shows low uptake, thereby reducing background signal. thieme-connect.comsnmjournals.org
| Tracer/Analog | Metabolic Fate/Key Finding | Reference |
| D-Fructose (U-13C6) | Serves as a baseline tracer to map the metabolic pathways of fructose and compare with novel analogs. snmjournals.org | snmjournals.org |
| [U-¹³C]-1-FDF | Showed limited metabolism through the polyol pathway. snmjournals.org | snmjournals.org |
| [U-¹³C]-4-FDF | Metabolism stops at [U-¹³C]-4-fluorodeoxyfructose-1-phosphate, leading to effective intracellular trapping. snmjournals.org | snmjournals.org |
| [U-¹³C]-6-FDF | Metabolism produces a significant amount of [U-¹³C]-deoxyfluorolactate. snmjournals.org | snmjournals.org |
| [¹⁸F]4-FDF | Demonstrates effective trapping in cells and low uptake in healthy brain and heart tissue, making it a promising PET imaging agent. thieme-connect.comsnmjournals.org | thieme-connect.comsnmjournals.org |
Spatially Resolved Metabolic Mapping Techniques
Understanding the spatial distribution of metabolites within tissues is crucial for elucidating their biological roles. nih.gov Mass spectrometry imaging (MSI) has emerged as a powerful technique for the label-free, in situ visualization of molecules directly from tissue sections. nih.govoup.com When combined with isotopic tracers like D-Fructose (U-13C6), MSI allows for the mapping of metabolic fluxes with spatial resolution, revealing metabolic heterogeneity within complex tissues. researchgate.net
Matrix-assisted laser desorption/ionization (MALDI)-MSI is a key technology in this field. nih.govnsf.gov It has been successfully used to obtain chemically diverse metabolite profiles from single mammalian cells. nih.gov For instance, in HeLa cells, MALDI-MSI was used to identify representative metabolites like ATP, fructose-1,6-bisphosphate, and citrate (B86180). nih.gov This capability to analyze metabolism at the single-cell level opens up new avenues for understanding metabolic reprogramming in diseases like cancer. nih.gov
Advanced techniques are now enabling the quantitative mapping of metabolic fluxes within the tumor ecosystem. mdpi.com By combining stable isotope tracing with high-resolution mass spectrometry imaging, researchers can visualize the dynamic changes in central carbon metabolism in a cell-type-specific manner within a heterogeneous tissue architecture. researchgate.net This approach provides unprecedented detail on how different cells within a tissue utilize substrates like fructose.
Integration with Multi-Omics Data for Comprehensive Metabolic Phenotyping
To achieve a comprehensive understanding of metabolic phenotypes, data from D-Fructose (U-13C6) tracing is increasingly being integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. mdpi.comnih.govdntb.gov.ua This multi-omics approach allows for a more holistic view of how genetic and environmental factors influence fructose metabolism and its downstream effects. mdpi.comnih.gov
For example, a study on the effects of fructo-oligosaccharides (FOS) supplementation on the human gut ecosystem utilized a multi-omics approach. mdpi.comnih.gov By combining metabolomic analysis with metagenomic sequencing, the researchers were able to link individual variations in fecal fructose levels to differences in the genetic expression of enzymes involved in the fructose metabolism pathway within the gut microbiome. mdpi.com This highlights how genetic differences can lead to varied metabolic responses to dietary components. mdpi.comnih.gov
In agricultural research, multi-omics analysis has been used to understand changes in fructose metabolism in fruit. frontiersin.orgnih.gov In a study of a loquat bud sport mutant, researchers combined transcriptomics and metabolomics to reveal that the mutation led to reduced fructose accumulation. frontiersin.orgnih.gov They were able to construct a regulatory network of key genes, transcription factors, and metabolites involved in the fructose metabolic pathway. frontiersin.org This integrated approach provides a deeper understanding of the molecular mechanisms controlling nutrient composition in plants. frontiersin.orgnih.gov
| Omics Data | Integrated Findings with Fructose Metabolism | Organism/System | Reference |
| Metagenomics | Individual differences in gut microbiome gene expression for fructose metabolism enzymes correlate with variations in fecal fructose levels after FOS supplementation. mdpi.com | Human Gut Ecosystem | mdpi.comnih.gov |
| Transcriptomics & Metabolomics | A bud sport mutation in loquat leads to reduced fructose accumulation by altering the expression of genes and transcription factors in the fructose metabolic pathway. frontiersin.orgnih.gov | Loquat (Eriobotrya japonica L.) | frontiersin.orgnih.gov |
Applications in Disease Modeling (e.g., obesity, diabetes, cancer) – limited to mechanistic and pathway-level insights, not clinical data
D-Fructose (U-13C6) tracing is providing significant mechanistic insights into the role of fructose metabolism in various diseases, including obesity, diabetes, and cancer.
Obesity and Diabetes: Studies using [U-13C6]-labeled fructose in human adipocytes have shown that fructose is robustly metabolized and enters the TCA cycle. nih.gov It stimulates anabolic processes, including glutamate (B1630785) formation and de novo fatty acid synthesis. nih.gov This provides a mechanistic link between fructose consumption and increased lipid production in fat cells. In overweight and obese individuals, consumption of fructose-sweetened beverages has been shown to increase de novo lipogenesis and promote the deposition of visceral adipose tissue, which is linked to insulin (B600854) resistance. mdpi.com Fructose consumption can also lead to increased levels of VLDL and ApoB, contributing to dyslipidemia. nih.gov
Cancer: In the context of cancer, D-Fructose (U-13C6) tracing has revealed that cancer cells can utilize fructose differently from glucose to fuel their growth. aacrjournals.org Metabolomic studies with pancreatic cancer cells have shown that while glucose is the preferred substrate, these cells can also use fructose for proliferation. aacrjournals.org A key finding is that fructose is preferentially metabolized via the nonoxidative pentose (B10789219) phosphate (B84403) pathway to synthesize nucleic acids, which are essential for rapidly dividing cells. aacrjournals.org Fructose has been shown to enhance transketolase activity, a key enzyme in this pathway, more effectively than glucose. medsci.org
Furthermore, research has identified that cancer cells can produce their own fructose from glucose via the polyol pathway. biorxiv.orgbiorxiv.org Tracing studies with ¹³C-glucose have detected significant levels of ¹³C-fructose in various cancer cell lines, indicating an endogenous source of this sugar. biorxiv.orgbiorxiv.orgbiorxiv.org This intracellular fructose production can contribute to the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen. biorxiv.orgbiorxiv.org The metabolism of fructose bypasses key regulatory steps of glycolysis, allowing for an accelerated glycolytic rate and increased ATP production. medsci.orgbiorxiv.org Fructose has also been implicated in promoting angiogenesis, the formation of new blood vessels that tumors need to grow, by enhancing the function of vascular endothelial cells. researchgate.net
| Disease | Mechanistic Insight from D-Fructose (U-13C6) Tracing | Cell/Tissue Type | Reference |
| Obesity/Diabetes | Fructose is metabolized in adipocytes, entering the TCA cycle and stimulating de novo fatty acid synthesis. nih.gov | Human Adipocytes | nih.gov |
| Pancreatic Cancer | Fructose is preferentially used for nucleic acid synthesis via the nonoxidative pentose phosphate pathway. aacrjournals.org | Pancreatic Cancer Cells | aacrjournals.org |
| Various Cancers | Cancer cells can endogenously produce fructose from glucose via the polyol pathway, contributing to the Warburg effect. biorxiv.orgbiorxiv.orgbiorxiv.org | Various Cancer Cell Lines | biorxiv.orgbiorxiv.orgbiorxiv.org |
| Colorectal Cancer | Fructose promotes angiogenesis by improving vascular endothelial cell function. researchgate.net | Vascular Endothelial Cells and Colorectal Cancer Cells | researchgate.net |
Q & A
Basic Research Questions
Q. How should researchers design experiments using D-Fructose (U-¹³C₆) to trace carbohydrate metabolism in cell cultures?
- Methodological Answer :
- Step 1 : Prepare isotopically labeled media by replacing natural fructose with D-Fructose (U-¹³C₆) at physiologically relevant concentrations (e.g., 5–10 mM). Ensure sterility and pH stability.
- Step 2 : Use pulse-chase protocols to track metabolic flux. For example, a 2-hour "pulse" with labeled fructose followed by a "chase" with unlabeled medium.
- Step 3 : Quench metabolism rapidly (e.g., liquid nitrogen) and extract intracellular metabolites.
- Step 4 : Validate isotopic incorporation via LC-MS or NMR, comparing ¹³C enrichment against unlabeled controls .
- Key Controls : Include vehicle controls (no tracer) and baseline measurements of natural ¹³C abundance.
Q. What analytical techniques are optimal for detecting ¹³C₆ labeling in metabolic studies?
- Methodological Answer :
- Mass Spectrometry (MS) : Use high-resolution LC-MS for sensitivity in detecting ¹³C isotopologues. For example, orbitrap-based systems can resolve mass shifts of +6 Da.
- NMR Spectroscopy : ¹³C-NMR is ideal for structural elucidation but requires higher sample quantities (≥10 mg). 2D HSQC experiments can map carbon positions in fructose-derived metabolites.
- Data Validation : Cross-check results with unlabeled standards and spike-in controls to confirm isotopic purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data derived from D-Fructose (U-¹³C₆) labeling experiments?
- Methodological Answer :
- Step 1 : Perform parallel labeling experiments (e.g., with U-¹³C₆ glucose) to distinguish fructose-specific pathways from general glycolytic flux.
- Step 2 : Apply computational flux analysis tools (e.g., INCA, OpenFlux) to model isotopomer distributions and identify inconsistencies.
- Step 3 : Validate models using genetic knockouts or enzyme inhibitors (e.g., silencing ketohexokinase to block fructose metabolism).
- Critical Analysis : Compare results with literature on hepatic vs. intestinal fructose metabolism to contextualize tissue-specific discrepancies .
Q. What challenges arise in synthesizing D-Fructose (U-¹³C₆) with high isotopic purity, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Isotopic dilution during biosynthesis.
- Solution : Use ¹³C-enriched carbon sources (e.g., ¹³CO₂) in photosynthetic organisms (e.g., algae) and optimize growth conditions to maximize yield .
- Challenge 2 : Contamination from natural fructose during extraction.
- Solution : Employ HPLC purification with a refractive index detector to separate labeled and unlabeled fructose .
- Validation : Confirm purity via isotopic ratio mass spectrometry (IRMS) with ≥99% ¹³C enrichment .
Methodological Best Practices
Q. How should researchers address isotopic dilution effects in long-term ¹³C₆ fructose tracer studies?
- Methodological Answer :
- Strategy 1 : Periodically replenish labeled fructose in media to maintain isotopic abundance.
- Strategy 2 : Use kinetic modeling (e.g., compartmental models) to correct for dilution from endogenous carbon sources.
- Example : In murine studies, measure plasma fructose levels weekly and adjust infusion rates to sustain ¹³C enrichment .
Data Analysis and Validation
Q. What statistical frameworks are recommended for analyzing ¹³C metabolic flux data?
- Methodological Answer :
- Framework 1 : Use principal component analysis (PCA) to identify outliers in isotopologue distributions.
- Framework 2 : Apply Bayesian inference to quantify uncertainty in flux estimates.
- Tool Recommendations :
- Table 1 : Comparison of Flux Analysis Tools
| Tool | Strengths | Limitations |
|---|---|---|
| INCA | Integrates isotopomer data | Steep learning curve |
| OpenFlux | Open-source, GUI-based | Limited to steady-state models |
| Escher-Trace | Visualizes pathway-specific flux | Requires manual pathway curation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
